molecular formula C19H32N6O B6445982 1-(azepan-1-yl)-2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}ethan-1-one CAS No. 2640878-85-7

1-(azepan-1-yl)-2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6445982
CAS No.: 2640878-85-7
M. Wt: 360.5 g/mol
InChI Key: DVXQUDUWANWFKN-UHFFFAOYSA-N
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Description

This compound features a seven-membered azepane ring connected via an ethanone linker to a piperazine moiety, which is further substituted with a 4-(ethylamino)-6-methylpyrimidin-2-yl group.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N6O/c1-3-20-17-14-16(2)21-19(22-17)25-12-10-23(11-13-25)15-18(26)24-8-6-4-5-7-9-24/h14H,3-13,15H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXQUDUWANWFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Similarities

The compound shares a piperazine-ketone-heterocycle backbone with several analogs:

  • {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone (11a-j): Features a pyrimidine-piperazine-methanone core but replaces azepane with sulfonyl groups on piperazine .
  • 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one: Retains the ethanone-piperazine-pyrimidine framework but substitutes azepane with a chloro group and phenylpyrimidine .
  • 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5): Uses a butanone linker and trifluoromethylphenyl substituent instead of pyrimidine-ethylamino groups .

Table 1: Core Structure Comparison

Compound Name Core Structure Key Substituents
Target Compound Piperazine-ethanone-pyrimidine Azepane, ethylamino, 6-methylpyrimidine
Compound 11a-j Piperazine-methanone-pyrimidine Sulfonyl, chloro, trifluoromethylphenyl
Compound 4 Piperazine-ethanone-pyrimidine Chloro, phenylpyrimidine
Compound 5 Piperazine-butanone-pyrazole Trifluoromethylphenyl, pyrazole

Substituent Variations and Implications

  • Azepane vs.
  • Ethylamino-Pyrimidine vs. Chloro/Sulfonyl Groups: The ethylamino and methyl groups on pyrimidine could favor hydrogen bonding and moderate solubility, contrasting with electron-withdrawing substituents (e.g., chloro, trifluoromethyl) in analogs that may reduce bioavailability .
  • Linker Flexibility: The ethanone linker in the target compound offers rigidity compared to butanone in Compound 5, which might influence binding pocket accommodation .

Predicted Physicochemical Properties

  • LogP: The azepane and ethylamino groups may balance lipophilicity (estimated LogP ~2.5–3.5), contrasting with more polar sulfonyl analogs (LogP ~1.5–2.0) .
  • Solubility: Moderate aqueous solubility due to the ethylamino group, outperforming highly hydrophobic analogs like trifluoromethylphenyl derivatives .

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